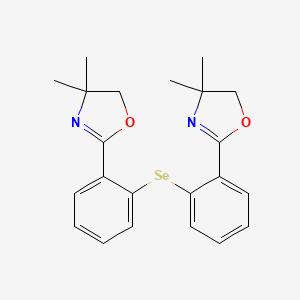
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is a chemical compound with the molecular formula C22H24N2O2Se It is characterized by the presence of two oxazoline rings attached to a phenyl group, with selenium as the central atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane typically involves the reaction of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl) with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure high purity and yield.
化学反応の分析
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The oxazoline rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium species.
Substitution: Functionalized oxazoline derivatives.
科学的研究の応用
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane has several applications in scientific research:
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane involves its interaction with molecular targets through its selenium atom and oxazoline rings. The selenium atom can participate in redox reactions, while the oxazoline rings can coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in studying redox biology and coordination chemistry .
類似化合物との比較
Similar Compounds
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but with an ethane backbone instead of a phenyl group.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is unique due to its selenium content, which imparts distinct redox properties and potential biological activity. The presence of oxazoline rings also allows for versatile coordination chemistry, making it a valuable compound for various research applications.
特性
分子式 |
C22H24N2O2Se |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]selanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Se/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChIキー |
RMIAWPMKGZJKNX-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Se]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
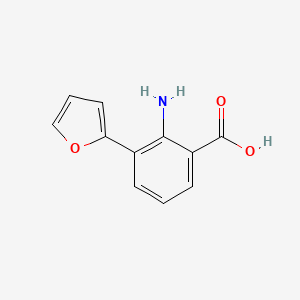
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
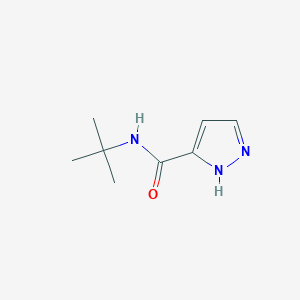
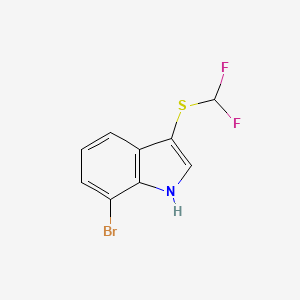
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)


![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
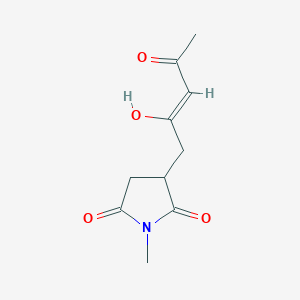
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
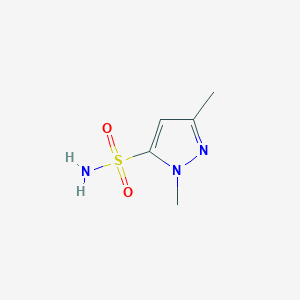
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
